Phosphorus tribromide
Description
Overview of Phosphorus Tribromide (PBr₃) as a Chemical Reagent
This compound is a highly reactive inorganic compound with the chemical formula PBr₃. wikipedia.orgontosight.ai It is a dense, colorless liquid that fumes in moist air due to its rapid hydrolysis to form phosphorous acid (H₃PO₃) and hydrogen bromide (HBr). wikipedia.orgsciencemadness.org This reactivity underscores its primary application as a brominating agent in organic synthesis. justdial.com The phosphorus atom in PBr₃ possesses both Lewis acidic and Lewis basic properties, allowing it to interact with a variety of functional groups. wikipedia.org Its reaction with alcohols to produce alkyl bromides is a cornerstone of its utility, offering a reliable method for this key functional group interconversion. byjus.com The reaction proceeds via an SN2 mechanism, which typically results in an inversion of stereochemistry at the reacting carbon center, a crucial consideration in the synthesis of chiral molecules. commonorganicchemistry.commasterorganicchemistry.comchemistrysteps.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | PBr₃ |
| Molar Mass | 270.69 g/mol |
| Appearance | Clear, colorless liquid |
| Density | 2.852 g/cm³ |
| Melting Point | -41.5 °C (-42.7 °F; 231.7 K) |
| Boiling Point | 173.2 °C (343.8 °F; 446.3 K) |
| Solubility in water | Rapid hydrolysis |
Data sourced from multiple references. wikipedia.orgontosight.ainoaa.govcrystlechemipharma.comnih.govbyjus.com
Historical Context of PBr₃ Utilization in Organic Chemistry
Scope and Significance of PBr₃ in Modern Chemical Synthesis
The significance of this compound has not waned with the advent of modern synthetic methods. It remains a widely used reagent in both academic laboratories and industrial processes for the synthesis of a diverse array of compounds. justdial.com Its primary application continues to be the conversion of primary and secondary alcohols to alkyl bromides, a reaction that is fundamental to the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. byjus.comchemicalbook.com For instance, it is used in the manufacture of pharmaceuticals like alprazolam and fenoprofen. wikipedia.orgchemicalbook.com
Beyond its traditional role, PBr₃ is also employed in other synthetic transformations. It can convert carboxylic acids to acyl bromides, which are highly reactive intermediates for the synthesis of esters, amides, and other carboxylic acid derivatives. byjus.comfiveable.me Research has also explored its use in the synthesis of phosphorus-containing compounds and in addition reactions to olefins. justdial.comchemicalbook.com The predictability and efficiency of PBr₃-mediated reactions ensure its continued relevance in the ever-evolving field of chemical synthesis.
Table 2: Representative Reaction of this compound
| Reaction | Conversion of a Primary Alcohol to an Alkyl Bromide |
|---|---|
| Reactants | Primary Alcohol (R-CH₂OH), this compound (PBr₃) |
| Products | Alkyl Bromide (R-CH₂Br), Phosphorous Acid (H₃PO₃) |
| General Equation | 3 R-CH₂OH + PBr₃ → 3 R-CH₂Br + H₃PO₃ |
| Mechanism | The reaction proceeds through an SN2 mechanism. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This forms a protonated phosphite (B83602) ester intermediate, which is a good leaving group. A bromide ion, acting as a nucleophile, then attacks the carbon atom bearing the hydroxyl group from the backside, leading to the displacement of the leaving group and the formation of the alkyl bromide with an inversion of stereochemistry. |
This is a generalized representation. wikipedia.orgbyjus.commasterorganicchemistry.comchemistrysteps.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tribromophosphane | |
|---|---|---|
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InChI |
InChI=1S/Br3P/c1-4(2)3 | |
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InChI Key |
IPNPIHIZVLFAFP-UHFFFAOYSA-N | |
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Canonical SMILES |
P(Br)(Br)Br | |
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Molecular Formula |
PBr3, Br3P | |
| Record name | PHOSPHORUS TRIBROMIDE | |
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| Record name | Phosphorus tribromide | |
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DSSTOX Substance ID |
DTXSID7064869 | |
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Molecular Weight |
270.69 g/mol | |
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Physical Description |
Phosphorus tribromide appears as a colorless fuming liquid with a pungent odor. Corrosive to metals and tissue. Boiling point 347 °F (175 °C). Freezing point -40 °F (-40 °C)., Colorless to yellow liquid with a very penetrating odor; [HSDB] | |
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Boiling Point |
343 °F at 760 mmHg (USCG, 1999), 173.2 °C | |
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Solubility |
Reacts with water, ethanol; soluble in acetone, carbon disulfide, Soluble in acetone, alcohol, carbon disulfide, hydrogen sulfide, water (decomposes) | |
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Density |
2.862 at 86 °F (USCG, 1999) - Denser than water; will sink, 2.852 at 15 °C | |
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Vapor Pressure |
10 mm Hg at 47.8 °C | |
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Color/Form |
Fuming colorless liquid, PALE YELLOW LIQUID | |
CAS No. |
7789-60-8 | |
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Melting Point |
-42.9 °F (USCG, 1999), -41.5 °C | |
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Synthetic Methodologies for Phosphorus Tribromide
Established Laboratory and Industrial Preparation Routes
The most common method for preparing phosphorus tribromide involves the direct reaction of red phosphorus with bromine. wikipedia.orgbyjus.com This method is favored for its simplicity and directness, forming the basis of both small-scale laboratory syntheses and large-scale industrial production.
The synthesis is achieved by treating red phosphorus with liquid bromine. wikipedia.org The fundamental reaction follows the equation:
P₄ + 6 Br₂ → 4 PBr₃
In a typical laboratory setup, bromine is added gradually to a vigorously stirred mixture of red phosphorus, often in the presence of a diluent. prepchem.com Following the addition, the mixture may be refluxed to ensure the reaction goes to completion before the final product is purified by distillation. prepchem.com
Careful control of the reactant ratios is critical to the synthesis. An excess of phosphorus is deliberately used to prevent the formation of the undesired byproduct, phosphorus pentabromide (PBr₅). wikipedia.orgbyjus.comyoutube.com If bromine is in excess, it can react with the newly formed this compound: youtube.com
PBr₃ + Br₂ ⇌ PBr₅
The formation of phosphorus pentabromide is undesirable because it is a solid that can deposit in cooler parts of the apparatus, potentially causing blockages and operational issues. google.com By ensuring an excess of phosphorus, any bromine is consumed to form PBr₃, and any PBr₅ that might form can be converted back to PBr₃. youtube.comsciencemadness.org
The reaction between phosphorus and bromine is highly exothermic, meaning it releases a significant amount of heat. wikipedia.orggoogle.com This can cause the reactants to ignite, particularly at the start of the synthesis. youtube.com To manage the reaction's intensity and maintain temperature control, the process is often conducted in the presence of a diluent. byjus.comgoogle.com
Several substances can serve as a diluent, with previously prepared this compound being an excellent choice as it does not introduce any impurities into the final product. wikipedia.orgbyjus.com Other inert solvents like carbon tetrachloride have also been used. prepchem.comsciencemadness.org The diluent absorbs the heat generated, allowing for a smoother and safer reaction.
Reaction Condition Summary
| Parameter | Condition | Rationale |
| Reactants | Red Phosphorus, Bromine | Direct synthesis of PBr₃. wikipedia.org |
| Stoichiometry | Excess Red Phosphorus | Prevents formation of PBr₅. byjus.comsciencemadness.org |
| Temperature Control | Use of a diluent (e.g., PBr₃) | Manages the highly exothermic reaction. wikipedia.orggoogle.com |
| Purification | Distillation | Separates PBr₃ from unreacted phosphorus and byproducts. prepchem.com |
Emerging Technologies in PBr₃ Production
While the foundational chemistry of PBr₃ synthesis remains the same, modern chemical engineering principles are being applied to enhance the production process, focusing on automation and continuous manufacturing techniques.
Automation in chemical production aims to improve efficiency, consistency, and safety by using software and robotics to control and monitor processes. ensta.edu.dz In the context of PBr₃ production, process optimization involves analyzing data on reaction times, yields, and energy consumption to refine manufacturing operations. dbr77.com
Key areas for optimization in chemical manufacturing include:
Automated Reagent Dosing: Precisely controlling the addition rate of bromine to the phosphorus slurry to manage the exothermic reaction.
Real-time Monitoring: Using sensors to track temperature and pressure, allowing for immediate adjustments to maintain optimal conditions.
Data Analysis: Employing machine learning and other analytical tools to identify patterns and inefficiencies, leading to more streamlined and cost-effective production cycles. nih.gov
These innovations lead to reduced manual intervention, minimize errors, and allow for continuous improvement of the manufacturing process. ensta.edu.dzdbr77.com
Continuous flow chemistry represents a significant shift from traditional batch production. In a flow reactor, reactants are continuously pumped into a tube or channel where they mix and react. tue.nl This technology is particularly well-suited for highly exothermic and hazardous reactions, like the synthesis of PBr₃. tue.nl
The advantages of using continuous flow reactors include:
Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient removal of heat, preventing dangerous temperature spikes. tue.nl
Enhanced Safety: The small volume of reactants present in the reactor at any given moment minimizes the risk associated with potential runaway reactions.
Improved Control and Consistency: Precise control over residence time, temperature, and mixing leads to a more consistent product quality and higher yields.
While specific applications to PBr₃ synthesis are part of broader industrial advancements, the principles of flow chemistry are increasingly being adopted for the production of fine chemicals involving hazardous reagents and extreme reaction conditions. tue.nlnih.gov
Comparison of Production Technologies
| Feature | Batch Processing | Continuous Flow Processing |
| Scale | Large, discrete quantities | Continuous stream of product |
| Heat Management | Challenging due to low surface-area-to-volume ratio | Excellent heat dissipation. tue.nl |
| Safety | Higher risk due to large reactant volumes | Inherently safer with small reaction volumes. |
| Control | Less precise control over reaction parameters | High precision in temperature, pressure, and mixing. |
| Consistency | Potential for batch-to-batch variability | High product consistency. |
Mechanistic Investigations of Phosphorus Tribromide Reactions
Electrophilic Activation Mechanisms
The initial phase of the reaction between an alcohol and phosphorus tribromide involves the activation of the alcohol's hydroxyl group. This process transforms the poor leaving group (-OH) into a much better one, facilitating subsequent substitution.
Activation of Alcohol Oxygen by Electrophilic Phosphorus
The reaction commences with the oxygen atom of the alcohol's hydroxyl group acting as a nucleophile and attacking the electrophilic phosphorus atom of PBr₃. vedantu.combyjus.com The phosphorus atom in PBr₃ is electrophilic due to the presence of three electronegative bromine atoms, which create a partial positive charge on the phosphorus. youtube.comstackexchange.com This nucleophilic attack results in the formation of a protonated intermediate.
Formation of Phosphorous Esters as Intermediates
Following the initial nucleophilic attack, a bromide ion is displaced, leading to the formation of a phosphorous ester intermediate, specifically a dibromophosphite. vedantu.comwikipedia.orglibretexts.org This intermediate is key to the reaction as it contains a much better leaving group than the original hydroxyl group. masterorganicchemistry.comchemistrysteps.com The formation of a strong P-O bond is a driving force for this step. stackexchange.comechemi.com Each of the three bromine atoms on PBr₃ can be sequentially replaced by an alkoxy group, meaning one molecule of PBr₃ can react with up to three molecules of the alcohol.
Lewis Acidic Properties of PBr₃ and Adduct Formation
This compound exhibits properties of both a Lewis acid and a Lewis base. byjus.comwikipedia.orgbyjus.com In its reaction with alcohols, it functions as a Lewis acid, accepting a pair of electrons from the alcohol's oxygen atom. stackexchange.comwikipedia.orgechemi.com This Lewis acidic character is attributed to the presence of vacant d-orbitals on the phosphorus atom, which can accommodate the incoming electrons. stackexchange.comechemi.combyjus.com This interaction facilitates the activation of the alcohol. PBr₃ can also form stable 1:1 adducts with other Lewis acids, such as boron tribromide (Br₃B·PBr₃). wikipedia.org
Nucleophilic Substitution Pathways
Once the alcohol's hydroxyl group has been activated through the formation of a phosphorous ester, a nucleophilic substitution reaction occurs at the carbon atom that was bonded to the oxygen.
Sₙ2 Mechanism in Alcohol to Alkyl Bromide Conversion
The conversion of primary and secondary alcohols to alkyl bromides using PBr₃ proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism. vedantu.combyjus.comwikipedia.orgchemistrysteps.com The bromide ion (Br⁻), which was displaced during the formation of the phosphorous ester intermediate, now acts as a nucleophile. orgosolver.com It performs a backside attack on the carbon atom bonded to the activated oxygen group. masterorganicchemistry.comorgosolver.com This concerted step involves the simultaneous formation of the C-Br bond and the cleavage of the C-O bond. youtube.com This Sₙ2 pathway is efficient for primary and secondary alcohols but is not effective for tertiary alcohols due to steric hindrance. byjus.comchemistrysteps.comorgosolver.com
Stereochemical Implications: Inversion of Configuration
A hallmark of the Sₙ2 mechanism is the inversion of configuration at the stereocenter. vedantu.combyjus.comwikipedia.orgchemistrysteps.com When a chiral alcohol reacts with PBr₃, the bromide nucleophile attacks the carbon atom from the side opposite to the leaving group. vedantu.combrainly.com This backside attack leads to a predictable and complete inversion of the stereochemistry at the reacting carbon center. masterorganicchemistry.comorgosolver.combrainly.comcommonorganicchemistry.com For instance, the reaction of an (R)-alcohol will yield the corresponding (S)-alkyl bromide. vedantu.com This stereospecificity is a significant advantage of using PBr₃ for this transformation in organic synthesis. vedantu.comchemistrysteps.com
Limitations with Tertiary Alcohols due to Steric Hindrance
The reaction of this compound (PBr₃) to convert alcohols to alkyl bromides is a cornerstone of organic synthesis. However, its efficacy is largely confined to primary and secondary alcohols. The reaction fails for tertiary alcohols due to the mechanistic pathway it follows. epfl.chwikipedia.org The conversion proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. byjus.comchemistrysteps.com In this process, the alcohol's oxygen atom first acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This step converts the hydroxyl group into a good leaving group, an O-PBr₂ species. masterorganicchemistry.com Subsequently, a bromide ion (Br⁻), displaced in the initial step, acts as a nucleophile and attacks the carbon atom bearing the leaving group in a backside attack. orgosolver.com
For an Sₙ2 reaction to occur, the nucleophile must have unhindered access to the electrophilic carbon center. chemistrysteps.com In the case of tertiary alcohols, the carbon atom bonded to the hydroxyl group is itself attached to three other alkyl groups. This creates significant steric hindrance, a physical obstruction by bulky groups that prevents the bromide nucleophile from approaching the carbon for a backside attack. chemistrysteps.comyoutube.com Consequently, the Sₙ2 substitution step is impeded, and the conversion to the tertiary alkyl bromide does not proceed effectively. epfl.chwikipedia.orgbyjus.com This limitation is a direct consequence of the steric demands of the Sₙ2 transition state. reddit.com While hindered primary and secondary alcohols may react sluggishly or undergo rearrangements, tertiary alcohols are generally considered unreactive towards PBr₃ under typical Sₙ2 conditions. youtube.comlibretexts.org
| Alcohol Type | Reactivity with PBr₃ | Underlying Reason |
| Primary | High | Low steric hindrance, accessible for Sₙ2 backside attack. |
| Secondary | Moderate | Moderate steric hindrance, Sₙ2 reaction is possible but may be slower. |
| Tertiary | No Reaction | High steric hindrance prevents the necessary Sₙ2 backside attack. epfl.chbyjus.comyoutube.com |
Catalytic Mechanisms
Role in Hell-Volhard-Zelinsky (HVZ) Halogenation
The Hell-Volhard-Zelinsky (HVZ) reaction is a definitive method for the halogenation of carboxylic acids at the alpha-carbon position. orgosolver.com this compound is a critical reagent in this process, often used in catalytic amounts. orgosolver.com Its primary role is to initiate the reaction by converting the carboxylic acid into an acyl bromide. masterorganicchemistry.com This initial transformation is crucial because the acyl bromide tautomerizes to its enol form far more readily than the parent carboxylic acid. epfl.chvedantu.com The enol form is the active nucleophile that attacks the bromine (Br₂), leading to the selective bromination at the α-position. vedantu.com The reaction is initiated by PBr₃ (which can be generated in situ from red phosphorus and bromine) and requires at least one molar equivalent of bromine to proceed to the α-bromo product. orgosolver.com After the bromination of the enol, a final hydrolysis step converts the resulting α-bromo acyl bromide into the final α-bromo carboxylic acid product. masterorganicchemistry.com
Formation of Acyl Bromides as Reactive Intermediates in HVZ
The formation of an acyl bromide is the pivotal first step in the mechanism of the Hell-Volhard-Zelinsky reaction and the reason for the catalytic action of PBr₃. epfl.chvedantu.com The reaction begins with the nucleophilic oxygen of the carboxylic acid's hydroxyl group attacking the electrophilic phosphorus atom of PBr₃. masterorganicchemistry.com This leads to the formation of the acyl bromide (R-COBr) and phosphorous acid (H₃PO₃). wikipedia.org
Key Steps in the HVZ Reaction Involving PBr₃:
| Step | Description | Role of PBr₃ / Intermediate |
|---|---|---|
| 1. Acyl Bromide Formation | The carboxylic acid reacts with PBr₃. | PBr₃ converts the -OH group into a better leaving group, facilitating the formation of the acyl bromide intermediate. wikipedia.orgvedantu.com |
| 2. Enolization | The acyl bromide tautomerizes to its enol form. | The acyl bromide is much more readily enolized than the starting carboxylic acid. epfl.ch |
| 3. α-Bromination | The enol reacts with Br₂ at the α-carbon. | The electron-rich double bond of the enol attacks Br₂, leading to bromination. |
| 4. Hydrolysis | The α-bromo acyl bromide is hydrolyzed (typically during workup). | This step regenerates the carboxylic acid functional group, yielding the final α-bromo carboxylic acid product. masterorganicchemistry.com |
This acyl bromide intermediate is significantly more reactive towards bromination because, unlike the carboxylic acid, it can readily form an enol tautomer. epfl.ch The presence of the bromine atom in the acyl bromide enhances the acidity of the α-hydrogens, facilitating the keto-enol tautomerism that is essential for the subsequent bromination step. vedantu.com
Computational and Theoretical Studies of PBr₃ Reaction Energetics
Quantum Chemical Approaches to Intermolecular Potential Functions
The energetics and reaction pathways of molecules like this compound can be investigated using sophisticated computational methods. Quantum chemical approaches provide deep insight into molecular structures, transition states, and potential energy surfaces that govern chemical reactivity. Theoretical studies on phosphorus trihalides, including PBr₃, have employed methods such as Kohn-Sham density functional theory (DFT) and multi-reference wave function methods to explore complex molecular behaviors. researchgate.net
One such area of study involves the inversion of the trigonal pyramidal structure of phosphorus trihalides. researchgate.net Computational analyses have calculated the reaction paths for this inversion, comparing different possible transition structures, such as a planar D₃h geometry versus a C₂v geometry. These studies have shown that for PBr₃, the inversion path via a C₂v transition structure is lower in energy. researchgate.net Furthermore, these quantum chemical methods allow for the examination of different electronic states, including closed-shell singlets, open-shell singlets, and triplet states. For PBr₃, calculations have revealed that the energy barrier for inversion is higher for a closed-shell singlet state compared to an open-shell singlet configuration, and that the triplet D₃h structure is lower in energy than the open-shell singlet. researchgate.net Such fundamental studies on the potential energy surfaces and electronic structure of the PBr₃ molecule itself are crucial for building accurate models to understand its reactivity and the energetics of its intermolecular reactions. researchgate.net
Density Functional Theory (DFT) and Multireference Wave Function Theory (WFT) Applications
Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of reactions involving this compound. researchgate.netaip.org DFT calculations are used to model the electronic structure and geometries of reactants, transition states, and products. researchgate.net This approach is particularly effective for studying reaction pathways, such as the formation of zwitterionic phosphoranide intermediates in the reaction of PBr₃ with N,N-dimethyl-N′-arylformamidines. researchgate.netscispace.com By mapping the potential energy surface, DFT can help propose and validate reaction mechanisms. For instance, DFT studies have been applied to understand the stereochemical outcomes of reactions, such as the Atherton–Todd-type reaction, by modeling the formation of halogenated spirophosphorane intermediates. rsc.org
While DFT is a powerful tool for many systems, its single-reference nature can be a limitation, especially when describing electronic structures with significant static correlation, such as during bond breaking or in excited states. researchgate.netacs.org In such cases, Multireference Wave Function Theory (WFT) methods, like the Complete Active Space Self-Consistent Field (CASSCF) method, are employed. ethernet.edu.et These methods provide a more accurate description for systems where a single electronic configuration is insufficient. researchgate.netacs.org For phosphorus halides, multireference methods have been crucial in studying complex processes like molecular inversion, revealing that reaction paths involving open-shell configurations can be energetically favored over those restricted to closed-shell configurations. researchgate.netacs.org
Analysis of Activation Barriers and Reaction Rates
A primary application of computational chemistry in studying PBr₃ reactions is the determination of activation barriers (activation energy, Eₐ), which are critical for understanding and predicting reaction rates. vu.nl The activation energy represents the minimum energy required for a reaction to occur and corresponds to the energy difference between the reactants and the transition state. masterorganicchemistry.com
DFT calculations are widely used to locate the transition state geometry and calculate its energy, thereby providing an estimate of the activation barrier. aip.orgsci-hub.se For example, DFT has been used to estimate the activation barriers for the exchange between a phosphorus atom and silicon atoms on a chlorinated silicon surface, a process relevant to the precise incorporation of phosphorus in semiconductor manufacturing. aip.org Theoretical studies have also been conducted to understand the unimolecular decomposition of PBr₃, which is relevant to its application as a fire suppression agent. These calculations provide estimates of the energetics used to determine temperature-dependent decomposition rates. dtic.mil
The conversion of alcohols to alkyl bromides is a cornerstone reaction of PBr₃. byjus.commanac-inc.co.jpmasterorganicchemistry.com The mechanism involves an initial activation of the alcohol's oxygen by the electrophilic phosphorus, followed by an Sₙ2 substitution at the alcohol's carbon by a bromide ion. byjus.comorgosolver.comcommonorganicchemistry.com Computational studies can model this entire pathway, calculating the energy of the intermediates and the transition state for the Sₙ2 attack, thus quantifying the activation barrier. This analysis explains why the reaction works well for primary and secondary alcohols but fails for tertiary alcohols, and why it proceeds with an inversion of stereochemistry at a chiral center. orgosolver.com
Table 1: Representative Calculated Activation Barriers for Phosphorus Halide Processes
Note: Data are approximate values derived from graphical representations in theoretical studies for phosphorus trihalides and serve for comparative purposes. acs.org
Investigations into Spin States and Electronic Configurations
The ground state of the this compound molecule is a closed-shell system, meaning its electrons are all paired, resulting in a singlet spin state. However, computational studies allow for the investigation of hypothetical or transient open-shell species and excited states. researchgate.netacs.org
Recent theoretical work on phosphorus trihalides, including PBr₃, has explored the energetics of different spin states along reaction coordinates, such as the path for pyramidal inversion. researchgate.netacs.org Using both DFT and multireference methods, these studies have shown that for PCl₃ and PBr₃, the planar D₃h transition state structure has a lower energy in the triplet state than in the open-shell singlet state. researchgate.netacs.org This surprising finding suggests that open-shell states and different spin configurations may play a more significant role in the reactions of nominally closed-shell molecules than traditionally assumed. researchgate.net
The electronic configuration of PBr₃ is fundamental to its reactivity. The phosphorus atom acts as an electrophile (a Lewis acid) due to the polarization of the P-Br bonds and the presence of accessible empty orbitals. byjus.com Computational methods can quantify this by analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the LUMO indicate the most favorable site for nucleophilic attack, while the HOMO energy relates to the molecule's ability to act as a nucleophile (Lewis base).
Table 2: Calculated Electronic Properties of Phosphorus Trihalides
Note: These are representative values from theoretical calculations and may vary depending on the computational method and basis set used.
Advanced Applications of Phosphorus Tribromide in Organic Synthesis
Regiospecific and Stereoselective Transformations
Phosphorus tribromide facilitates transformations that are both regiospecific, controlling where a reaction occurs on a molecule, and stereoselective, controlling the three-dimensional arrangement of atoms in the product.
The primary application of this compound is the conversion of primary and secondary alcohols into their corresponding alkyl bromides. byjus.comvedantu.com This reaction is valued for its high yields and stereochemical control. byjus.comwikipedia.org The transformation proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. orgosolver.comepfl.chcommonorganicchemistry.com
The mechanism involves two main steps:
Activation of the Alcohol : The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This forms a protonated alkyl dibromophosphite intermediate, converting the hydroxyl group into an excellent leaving group. vedantu.commasterorganicchemistry.com
Nucleophilic Attack : A bromide ion (Br⁻), displaced in the initial step, then performs a "backside attack" on the carbon atom bonded to the activated oxygen group. orgosolver.combrainly.com This concerted step, where the bromide ion forms a new bond as the leaving group departs, results in a clean inversion of the stereochemistry at that carbon center. wikipedia.orgchemistrysteps.comstudy.com
This inversion of configuration, known as a Walden inversion, is a hallmark of the Sₙ2 reaction and is crucial when dealing with chiral alcohols. wikipedia.orgmasterorganicchemistry.com For example, the reaction of (R)-butan-2-ol with PBr₃ will yield (S)-2-bromobutane. study.com The reaction is highly efficient for primary and secondary alcohols but is not suitable for tertiary alcohols due to steric hindrance, which prevents the necessary backside attack. byjus.comorgosolver.comchemistrysteps.com
| Reactant (Alcohol) | Reagent | Product (Alkyl Bromide) | Stereochemical Outcome | Mechanism |
| Primary Alcohol | PBr₃ | Primary Alkyl Bromide | Not applicable (achiral center) | Sₙ2 |
| Chiral Secondary Alcohol | PBr₃ | Chiral Secondary Alkyl Bromide | Inversion of Configuration | Sₙ2 |
| Tertiary Alcohol | PBr₃ | No Reaction | N/A | Sₙ2 is hindered |
A significant advantage of using this compound over hydrohalic acids like hydrobromic acid (HBr) for converting alcohols to alkyl bromides is the prevention of carbocation rearrangements. byjus.comwikipedia.orgmasterorganicchemistry.com Reactions involving HBr with secondary alcohols often proceed through an Sₙ1 mechanism, which involves the formation of a carbocation intermediate. reddit.comyoutube.com These intermediates are prone to rearranging to form more stable carbocations, leading to a mixture of isomeric products. chemistrysteps.comyoutube.com
Since the reaction with PBr₃ follows a concerted Sₙ2 pathway, a discrete carbocation intermediate is never formed. youtube.comlibretexts.org The nucleophilic bromide ion attacks the carbon atom at the same time the leaving group departs. reddit.com This mechanism ensures that the bromine atom is placed precisely at the location of the original hydroxyl group, preserving the carbon skeleton of the starting material. byjus.commasterorganicchemistry.com For instance, neopentyl alcohol can be converted to neopentyl bromide in good yield using PBr₃, a transformation that is problematic with HBr due to rearrangement. byjus.comwikipedia.org
| Reagent | Reaction Mechanism with 2° Alcohols | Carbocation Intermediate? | Potential for Rearrangement | Product Specificity |
| PBr₃ | Sₙ2 | No | No | High (no skeletal rearrangement) |
| HBr | Sₙ1 | Yes | Yes | Low (mixture of isomers possible) |
This compound, when supported on silica (B1680970) gel (SiO₂), provides an efficient method for the hydrobromination of alkenes. scielo.brscielo.br This system generates hydrogen bromide (HBr) in situ through the reaction of PBr₃ with residual water on the surface of the silica gel. scielo.brscielo.br The generated HBr then adds across the double bond of the alkene.
This method offers several advantages over using gaseous HBr or aqueous HBr solutions, including milder reaction conditions and easier handling. scielo.brresearchgate.net The reaction exhibits high regioselectivity, consistently following Markovnikov's rule. scielo.brscielo.brresearchgate.netscite.ai This means the bromine atom adds to the more substituted carbon of the double bond, while the hydrogen atom adds to the less substituted carbon. This selectivity is observed across a variety of alkene substrates. scielo.brresearchgate.net The reaction of various alkenes with PBr₃/SiO₂ in dichloromethane (B109758) at room temperature yields the corresponding Markovnikov alkyl bromides in good yields and with short reaction times. scielo.br
| Alkene Substrate | Reagent System | Product | Regioselectivity |
| Styrene | PBr₃/SiO₂ | 1-Bromo-1-phenylethane | Markovnikov |
| 1-Octene | PBr₃/SiO₂ | 2-Bromooctane | Markovnikov |
| Cyclohexene | PBr₃/SiO₂ | Bromocyclohexane | Markovnikov |
| Isoprene | PBr₃/SiO₂ (at -8 °C) | 1-Bromo-3-methyl-2-butene | Markovnikov (1,4-addition) |
Functional Group Interconversions Beyond Alcohols and Carboxylic Acids
While its reactions with alcohols are most common, PBr₃ is also a key reagent for other important functional group transformations.
This compound readily converts carboxylic acids into the corresponding acyl bromides (or acid bromides). byjus.comvedantu.comwikipedia.org This reaction is analogous to the conversion of alcohols to alkyl bromides. The mechanism involves the nucleophilic oxygen of the carboxylic acid's hydroxyl group attacking the phosphorus atom, eventually leading to the substitution of the -OH group with a bromine atom. youtube.com
Acyl bromides are highly reactive carboxylic acid derivatives and serve as important intermediates in organic synthesis. fiveable.me One of the most notable applications of this transformation is in the Hell-Volhard-Zelinsky (HVZ) reaction. wikipedia.orglibretexts.org In the HVZ reaction, PBr₃ first converts the carboxylic acid into an acyl bromide. byjus.comlibretexts.org The acyl bromide, which enolizes more readily than the parent carboxylic acid, then undergoes α-bromination with elemental bromine. libretexts.orgquizlet.com Subsequent hydrolysis of the α-bromo acyl bromide yields the α-bromo carboxylic acid. libretexts.org
This compound can act as a Lewis acid or an electrophile in its reactions with various nucleophiles, including nitrogenous compounds like amines. byjus.comvedantu.comwikipedia.orgepfl.ch The reaction with amines involves the nucleophilic nitrogen atom attacking the electrophilic phosphorus atom. The specific products can vary depending on the structure of the amine and the reaction conditions. These reactions showcase the versatility of PBr₃ as an electrophile, extending its utility beyond oxygen-containing functional groups. vedantu.comwikipedia.org
Site-Selective Phosphorylation of Arylphospholes
This compound serves as a key reagent in the site-selective phosphorylation of arylphospholes. This reaction allows for the introduction of a phosphorus-containing group at a specific position on the phosphole ring, a class of organophosphorus heterocyles. The modification of phospholes is of significant interest as it can lead to the development of P-ligands with novel properties for use in transient metal complexes. researchgate.net
The reaction of arylphospholes with this compound, typically conducted in a solvent like chloroform (B151607) in the presence of a base such as pyridine, leads to substitution on the phosphole ring. researchgate.net Subsequent treatment with a nucleophile, for instance, morpholine, completes the phosphorylation process. The selectivity of the substitution (at the 2- or 3-position of the phosphole ring) is notably influenced by the steric bulk of the P-aryl substituent on the starting phosphole. For arylphospholes with less bulky P-aryl groups, such as trimethylphenyl, the reaction selectively yields the 2-substituted product. researchgate.net Conversely, when a bulky P-aryl group is present, the reaction favors the formation of the 3-substituted product. researchgate.net
To create more stable derivatives, the resulting diphosphines can be selectively oxidized. This oxidation preferentially occurs at the exocyclic phosphorus atom, leaving the phosphorus heteroatom of the phosphole ring largely unoxidised. researchgate.net
Table 1: Site-Selective Phosphorylation of Arylphospholes with PBr₃ Data derived from research on the reaction of various arylphospholes. researchgate.net
| Starting Arylphosphole (P-Aryl Group) | Reaction Conditions | Selectivity | Final Product Type (after oxidation) |
| Trimethylphenyl | PBr₃, Pyridine, CHCl₃, Boiling, 48h | 2-substitution | 2-Substituted Oxidized Diphosphine |
| Triisopropylphenyl | PBr₃, Pyridine, CHCl₃, Boiling, 48h | 2-substitution | 2-Substituted Oxidized Diphosphine |
| Bulky P-Aryl Group | PBr₃, Pyridine, CHCl₃, Boiling, 48h | 3-substitution | 3-Substituted Oxidized Diphosphine |
Catalytic Roles in Complex Synthesis
Allylic Rearrangements Promoted by PBr₃
This compound is known to promote allylic rearrangements, a reaction also known as allylic transposition or 1,3-rearrangement. researchgate.net This reaction involves the migration of a carbon-carbon double bond within a three-carbon allylic system. When PBr₃ is used to convert an allylic alcohol to an alkyl bromide, the reaction can proceed via an SN2' mechanism, where the incoming bromide nucleophile attacks the carbon at the opposite end of the double bond (the γ-carbon) rather than the carbon bearing the leaving group (the α-carbon). chemicalbook.com This attack is accompanied by a shift of the double bond, resulting in a rearranged product. chemicalbook.com The formation of a more substituted, and therefore more stable, double bond in the product can be a driving force for this rearrangement. chemicalbook.com
The mechanism involves the initial activation of the alcohol's hydroxyl group by PBr₃, turning it into a good leaving group (an O-PBr₂ species). frontiersin.org Subsequently, a bromide ion, displaced from the phosphorus, can attack the allylic system at the γ-position in an SN2' fashion, leading to the rearranged alkyl bromide. chemicalbook.comfrontiersin.org This capability makes PBr₃ a useful reagent for accessing specific allylic bromide isomers that might be less accessible through other methods.
Synthesis of Chromone (B188151) Ring-Bearing Heterocycles
This compound is instrumental in the synthesis of novel, functionalized phosphorus heterocycles that incorporate a chromone ring. Chromones are a class of compounds that form the backbone of various natural products. An efficient synthetic route has been developed that utilizes the reaction of 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide with this compound to create complex structures like 1,2-azaphospholes bearing a chromone moiety. researchgate.net This reaction demonstrates the ability of PBr₃ to participate in cyclization reactions with multifunctional starting materials, leading to the formation of new heterocyclic ring systems containing phosphorus. The process facilitates the creation of unique molecular architectures that combine the structural features of chromones and organophosphorus compounds. researchgate.net
Reductive Deoxygenation Reactions
Beyond its classic role in converting alcohols to bromides, this compound can mediate unexpected reductive deoxygenation reactions. For example, PBr₃ has been shown to effectively deoxygenate α-aryl-pyridinemethanols to yield the corresponding arylmethylpyridines. researchgate.net This transformation is not a simple substitution but a reduction where the hydroxyl group is completely removed and replaced by a hydrogen atom. This unexpected reactivity provides a convenient method for preparing certain arylmethylpyridines that were previously difficult to access. researchgate.net Similarly, PBr₃ can induce the aromatization of 1-aryl- orgsyn.orgsemanticscholar.org-dihydronaphthyl-methanols, which are derived from 1-tetralone (B52770) derivatives, to form 1-arylmethylnaphthalenes in good yields at room temperature. researchgate.net
Synthesis of Specialized Organic Compounds
Juvenile Hormone Mimics
This compound plays a crucial role as a reagent in the multi-step synthesis of juvenile hormone mimics, also known as juvenile hormone analogues (JHAs). researchgate.net These substances are insect growth regulators that interfere with insect development and metamorphosis, making them valuable as insecticides.
The synthesis of complex acyclic molecules like juvenile hormones often requires the construction of a specific carbon skeleton through a series of coupling reactions. A common strategy involves the conversion of an alcohol to an alkyl bromide, which transforms the carbon atom into an electrophilic center ready for nucleophilic attack to form a new carbon-carbon bond. This compound is a preferred reagent for this conversion. researchgate.netsemanticscholar.org For instance, in a documented synthesis of enantioenriched juvenile hormones (JH 0, I, and II), PBr₃ is used in two separate steps to convert intermediate alcohols into the corresponding bromides. researchgate.net These brominated intermediates are then used in subsequent coupling reactions to build the final molecular structure. The use of PBr₃ is advantageous because it provides a reliable method for this key transformation with good yields. researchgate.net
Table 2: Role of PBr₃ in a Synthetic Pathway for Juvenile Hormones Based on a reported multi-step synthesis. researchgate.net
| Step in Synthesis | Starting Material Type | Reagent | Transformation | Purpose of Resulting Intermediate |
| Step A | Primary Alcohol | PBr₃, Et₂O | R-CH₂OH → R-CH₂Br | Preparation for C-C bond formation via nucleophilic substitution |
| Step H | Secondary Alcohol | PBr₃, C₅H₅N, Et₂O | R₂-CHOH → R₂-CHBr | Preparation for a subsequent coupling reaction to elongate the carbon chain |
1-Arylmethylnaphthalenes from 1-Tetralone Derivatives
This compound plays a crucial role in a convenient, high-yield synthesis of 1-arylmethylnaphthalenes starting from 1-tetralone derivatives. This method involves a PBr₃-induced aromatization of intermediate alcohols. researchgate.net
The research findings indicate that this PBr₃-induced aromatization is a general method applicable to various substituted derivatives, affording the target molecules in good yields. researchgate.net
Table 1: Synthesis of 1-Arylmethylnaphthalene Derivatives via PBr₃-Induced Aromatization researchgate.net
| Entry | Starting Material | Product | Yield (%) |
|---|---|---|---|
| 1 | 1-Aryl- commonorganicchemistry.comresearchgate.net-dihydronaphthyl-methanol (Substituent A) | 1-Arylmethylnaphthalene (Substituent A) | Good |
| 2 | 1-Aryl- commonorganicchemistry.comresearchgate.net-dihydronaphthyl-methanol (Substituent B) | 1-Arylmethylnaphthalene (Substituent B) | Good |
| 3 | 1-Aryl- commonorganicchemistry.comresearchgate.net-dihydronaphthyl-methanol (Substituent C) | 1-Arylmethylnaphthalene (Substituent C) | Good |
Yields reported as "good" in the source literature.
Synthesis of Novel EP1 Antagonists
An unexpected reactivity of this compound has been leveraged for the synthesis of novel EP1 antagonists, which are valuable targets in pharmaceutical research. The key transformation is a PBr₃-mediated reductive deoxygenation of α-aryl-pyridinemethanols. researchgate.net
In the synthetic sequence targeting these antagonists, chemists attempted to use PBr₃ for the standard conversion of a hydroxyl group in an α-aryl-pyridinemethanol to a bromide. However, instead of the expected substitution, a direct reductive deoxygenation occurred, yielding an arylmethylpyridine. This surprising reaction pathway proved highly effective for preparing previously inaccessible EP1 antagonists. researchgate.net The discovery of this unusual PBr₃-mediated reaction provided a novel and efficient method to access complex molecular scaffolds required for potent EP1 receptor antagonism. researchgate.net
Optically Active Alkyl Halides and Chiral Alcohols
A cornerstone application of this compound in advanced organic synthesis is the conversion of chiral alcohols into optically active alkyl halides with a high degree of stereochemical control. orgosolver.com This transformation is particularly valuable because it proceeds via a stereospecific Sₙ2 (bimolecular nucleophilic substitution) mechanism, which results in a predictable inversion of configuration at the chiral center. brainly.combyjus.comchemistrysteps.com
The mechanism involves two main steps:
Activation of the Alcohol: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic phosphorus atom of PBr₃. This initial step forms a protonated intermediate and displaces a bromide ion. The resulting O-P bond converts the hydroxyl group, which is a poor leaving group, into a much better leaving group. orgosolver.com
Nucleophilic Attack: The bromide ion (Br⁻) generated in the first step then acts as a nucleophile. It attacks the carbon atom bearing the activated hydroxyl group from the side opposite to the leaving group (backside attack). orgosolver.combrainly.com
This enforced backside attack is the defining feature of the Sₙ2 reaction and is responsible for the inversion of stereochemistry. stackexchange.comstudy.com If the starting alcohol has an (R) configuration, the resulting alkyl bromide will have the (S) configuration, and vice versa. This method is highly reliable for primary and secondary chiral alcohols. byjus.comchemistrysteps.com The predictability of this reaction avoids the formation of carbocation rearrangements, which can be a problem with other halogenation methods. brainly.com
Table 2: Stereochemical Outcome of PBr₃ Reaction with Chiral Alcohols chemistrysteps.comstudy.com
| Starting Chiral Alcohol | Reagent | Mechanism | Product Alkyl Halide | Stereochemical Outcome |
|---|---|---|---|---|
| (R)-Butan-2-ol | PBr₃ | Sₙ2 | (S)-2-Bromobutane | Inversion of Configuration |
Spectroscopic and Structural Characterization in Pbr₃ Research
³¹P NMR Spectroscopy in PBr₃ Reaction Monitoring
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful and direct analytical tool for studying phosphorus-containing compounds, owing to the 100% natural abundance and spin-½ nucleus of the ³¹P isotope. oxinst.comwikipedia.org This technique is particularly valuable for monitoring the progress of reactions involving PBr₃. The ³¹P NMR spectrum provides distinct, sharp signals for different phosphorus environments, allowing for the unambiguous identification of reactants, intermediates, and products. huji.ac.ilyoutube.com
The chemical shift (δ) of ³¹P is highly sensitive to its electronic environment, including factors like oxidation state, bond angles, and the electronegativity of substituents. slideshare.net Phosphorus tribromide itself exhibits a characteristic chemical shift in a distinct region of the ³¹P NMR spectrum. For trivalent phosphorus halides, this range is typically between +120 and +225 ppm, referenced to an 85% H₃PO₄ standard. wikipedia.orgyoutube.com
In reaction monitoring, a time-course study can be performed by acquiring ³¹P NMR spectra at various intervals. The consumption of PBr₃ is observed through the decrease in the intensity of its corresponding signal, while the formation of new phosphorus-containing species is evidenced by the appearance and growth of new peaks at different chemical shifts. youtube.comnih.gov For instance, in the conversion of an alcohol to an alkyl bromide using PBr₃, the peak for PBr₃ would diminish, and a new peak corresponding to the phosphorous acid (H₃PO₃) byproduct would appear. This allows for the qualitative and, with appropriate calibration, quantitative analysis of the reaction mixture over time, providing crucial kinetic data and insight into reaction mechanisms without the need for sample isolation. nih.govmdpi.com
| Compound | Phosphorus Oxidation State | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| This compound (PBr₃) | +3 | ~228 |
| Phosphorous Acid (H₃PO₃) | +3 | 4 to 20 (tautomer dependent) |
| Alkyl phosphite (B83602) intermediate | +3 | ~130 to 140 |
| Phosphoric Acid (H₃PO₄) | +5 | 0 |
X-ray Diffraction Studies of PBr₃ Adducts and Intermediates
X-ray diffraction is an essential technique for determining the precise three-dimensional atomic arrangement within a crystalline solid. While PBr₃ is a liquid at standard conditions, this method is invaluable for characterizing solid adducts, coordination complexes, and stable reaction intermediates where PBr₃ acts as a ligand or is part of a larger molecular entity. mdpi.comnih.gov
The study of such complexes is critical for understanding the role of PBr₃ as a Lewis base and its interactions in various chemical systems. The structural data obtained serves as a benchmark for computational models and helps in rationalizing the reactivity of these intermediates.
| Structural Parameter | Description | Typical Value (Å or °) |
|---|---|---|
| P-Br Bond Length | The distance between the phosphorus and bromine atoms. | 2.20 - 2.25 Å |
| Br-P-Br Bond Angle | The angle formed by two bromine atoms and the central phosphorus atom. | 100 - 102° |
| M-P Bond Length | The distance between the metal center (M) and the phosphorus atom. | Varies with metal |
| Coordination Geometry | The arrangement of atoms around the phosphorus atom. | Trigonal Pyramidal |
Gas Electron Diffraction for Molecular Geometry Determination
Gas Electron Diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gas phase. wikipedia.orgresearchgate.net This method provides information about the geometry of individual molecules, free from the intermolecular forces present in liquids or the packing constraints of a crystal lattice. wikipedia.org For PBr₃, GED has been instrumental in precisely measuring its fundamental structural parameters.
In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase PBr₃ molecules. The resulting diffraction pattern is analyzed to determine the distances between all pairs of atoms in the molecule. From this data, key geometric parameters such as bond lengths and bond angles can be calculated with high precision. Studies on this compound have established its trigonal pyramidal geometry, consistent with VSEPR theory predictions for an AX₃E type molecule. byjus.com The lone pair of electrons on the phosphorus atom influences the geometry, compressing the Br-P-Br bond angles from the ideal tetrahedral angle of 109.5°. geometryofmolecules.com
| Parameter | Value | Reference |
|---|---|---|
| P-Br Bond Length (r) | 2.220 Å | nist.govnist.gov |
| Br-P-Br Bond Angle (∠) | 101.0° | nist.gov |
| Molecular Geometry | Trigonal Pyramidal | guidechem.comtopblogtenz.com |
Molecular Dynamics Simulations for Liquid State Analysis
While gas-phase techniques reveal the structure of isolated molecules and X-ray diffraction details solid-state arrangements, Molecular Dynamics (MD) simulations provide insight into the complex, dynamic nature of the liquid state. mdpi.comalexmalins.com MD simulations model the motions and interactions of atoms and molecules over time, offering a computational microscope into the structure and behavior of liquid PBr₃. aps.org
These simulations use force fields, derived from quantum mechanical calculations or experimental data, to describe the interactions between PBr₃ molecules. researchgate.net By simulating a system containing a large number of PBr₃ molecules, researchers can analyze the collective structure. A key output of these simulations is the radial distribution function, g(r), which describes the probability of finding a particle at a certain distance from a reference particle. wikipedia.orglibretexts.org This function reveals the short- and medium-range ordering in the liquid.
For liquid PBr₃, MD simulations have been used to interpret experimental data from neutron scattering. nih.gov These studies show that electrostatic interactions play a more significant role in determining the local structure and intermolecular correlations in liquid PBr₃ compared to its lighter analogues, PCl₃ and PI₃, where steric effects are more dominant. researchgate.net The simulations reveal preferred orientations between neighboring molecules, providing a detailed picture of the liquid's microscopic environment that governs its macroscopic properties. nih.gov
Pbr₃ in Materials Science and Industrial Chemistry Research
Doping in Microelectronics
Phosphorus tribromide is utilized as a liquid phosphorus source for n-type doping in the manufacturing of semiconductors, particularly silicon-based devices. wikipedia.orgwikipedia.org Doping is the process of intentionally introducing impurities into a pure semiconductor to modify its electrical properties. For silicon, elements from Group V of the periodic table, like phosphorus, are used to create n-type semiconductors by adding extra valence electrons that become mobile charge carriers. wikipedia.org
The process often involves thermal diffusion, where silicon wafers are heated in a furnace in the presence of the dopant source. wikipedia.orgjournal-spqeo.org.ua PBr₃ serves as a convenient and controllable liquid source for this process. High-temperature doping with PBr₃ can enhance grain growth in polycrystalline silicon films. aip.org Research has shown that PBr₃-doping can even induce epitaxial growth in polycrystalline silicon films deposited on a silicon substrate, although the resulting films may contain twins induced by microcrystals at the substrate-film interface. aip.org This structural modification is critical for controlling the electronic properties of the final microelectronic device. While other phosphorus sources like phosphine (B1218219) (PH₃) and phosphorus oxychloride (POCl₃) are also used, PBr₃ remains an important option in the arsenal (B13267) of semiconductor fabrication techniques. journal-spqeo.org.uawaferworld.com
| Application Area | PBr₃ Role | Process | Effect on Material |
| Microelectronics | n-type dopant source wikipedia.orgwikipedia.org | Thermal Diffusion wikipedia.org | Increases electron carriers, modifies electrical conductivity. |
| Polycrystalline Silicon | Doping Agent | High-Temperature Doping aip.org | Enhances grain growth, can induce epitaxial growth. aip.org |
Chemical Vapor Deposition (CVD) Applications
Chemical Vapor Deposition (CVD) is a widely used technique in the semiconductor industry for depositing thin films onto substrates. cmcl.io The process involves the reaction or decomposition of gaseous precursors on a heated substrate surface. PBr₃ is used as a precursor in specific CVD applications, notably in the synthesis of compound semiconductors.
The study of the BBr₃-PBr₃-H₂ system has provided detailed insights into the kinetics of the CVD process for boron monophosphide. The deposition follows Langmuir-Hinshelwood kinetics, a model that describes reactions occurring on a surface. journaldephysique.org The growth kinetics exhibit two distinct activation enthalpies depending on the temperature, which points to different rate-limiting steps in different temperature regimes. journaldephysique.org
Low-Temperature Regime (below ~1200 K): In this range, PBr₃ is the primary species adsorbed onto the substrate surface. The rate-limiting step is the breaking of the substrate-phosphorus bond of the chemisorbed phosphorus species, with an activation enthalpy of 224 kJ/mole. journaldephysique.org
High-Temperature Regime: At higher temperatures, diatomic phosphorus (P₂) becomes the main adsorbed species. The reaction is then limited by the breaking of the P=P bond of the adsorbed P₂ molecule at the surface, which has a higher activation enthalpy of 247 kJ/mole. journaldephysique.org
Furthermore, the reaction order with respect to hydrogen gas changes with temperature, decreasing from 1/2 at lower temperatures to zero at higher temperatures. This suggests that hydrogen has a higher affinity for the substrate-phosphorus bond than for the P=P bond of the adsorbed P₂. journaldephysique.org
| Parameter | Low-Temperature Regime | High-Temperature Regime |
| Temperature Range | 1050-1200 K | 1200-1350 K |
| Main Adsorbed Species | PBr₃ | P₂ |
| Rate-Limiting Step | Substrate-Phosphorus bond breaking | P=P bond breaking |
| Activation Enthalpy | 224 kJ/mole | 247 kJ/mole |
| Order in H₂ | 1/2 | 0 |
Development of Novel Materials through PBr₃-mediated Reactions
This compound is a key reagent in synthetic organic chemistry for creating novel and complex molecules. Its ability to facilitate specific transformations enables the synthesis of materials that would otherwise be difficult to access.
One notable example is the PBr₃-mediated reductive deoxygenation of α-aryl-pyridinemethanols. This unexpected reaction provides a pathway to synthesize arylmethylpyridines, which are precursors to novel EP1 antagonists, a class of potential therapeutic agents. researchgate.net Similarly, PBr₃ is used in a one-flask method to synthesize pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles. mdpi.com These pyrazolopyrimidine structures are important moieties found in many pharmacologically active compounds. mdpi.com
Another application is the PBr₃-induced aromatization of 1-tetralone (B52770) derivatives to conveniently synthesize substituted 1-arylmethylnaphthalenes in good yields at room temperature. researchgate.net PBr₃ can also be used to isomerize certain allylic alcohols into saturated carbonyls under mild conditions or to synthesize substituted exocyclic olefins from other types of allyl alcohols. researchgate.net These PBr₃-mediated reactions demonstrate its utility in generating diverse molecular scaffolds for the development of new materials with potential applications in medicine and materials science.
Commercial-Scale Pharmaceutical Manufacturing using PBr₃
On a commercial scale, this compound's primary role is as a brominating agent, particularly for the conversion of alcohols into alkyl bromides. wikipedia.orggoogle.comepfl.ch This reaction is fundamental in the multi-step synthesis of various active pharmaceutical ingredients (APIs). The use of PBr₃ is often preferred over hydrobromic acid because it typically provides higher yields and avoids issues related to carbocation rearrangements, which can lead to unwanted byproducts. wikipedia.orgepfl.ch
This reliability and efficiency are crucial in large-scale manufacturing where purity and yield directly impact economic viability. PBr₃ is specifically used in the commercial production of pharmaceuticals such as:
Alprazolam: A short-acting tranquilizer of the benzodiazepine (B76468) class. wikipedia.org
Methohexital: A barbiturate (B1230296) derivative used for anesthesia. wikipedia.org
Fenoprofen: A nonsteroidal anti-inflammatory drug (NSAID). wikipedia.org
The application of PBr₃ in the synthesis of these well-established drugs underscores its importance as a robust and reliable reagent for the pharmaceutical industry. google.com
Advanced Topics in Phosphorus Tribromide Chemistry
Reductive Coupling of Phosphorus Tribromide
Recent advancements in main group chemistry have unveiled fascinating reactivity patterns for this compound (PBr₃), particularly in the realm of reductive coupling reactions. These processes allow for the formation of phosphorus-phosphorus bonds, leading to novel low-valent phosphorus compounds with unique structural and electronic properties. A key development in this area has been the use of N-heterocyclic carbenes (NHCs) to induce and stabilize the products of these reductive couplings.
The reaction between this compound and a bulky N-heterocyclic carbene, such as 1,3-bis(2,6-diisopropylphenyl)-imidazol-2-ylidene (IPr), provides a clear example of NHC-induced reductive coupling. ox.ac.uk Initially, the reaction of a 1:1 mixture of PBr₃ and IPr at room temperature leads to the quantitative formation of the simple Lewis acid-base adduct, (IPr)PBr₃. ox.ac.uk In this adduct, the carbene carbon atom donates a pair of electrons to the phosphorus atom of PBr₃.
The crucial step in the reductive coupling occurs when this adduct is heated. ox.ac.uk Heating a solution of (IPr)PBr₃ between 55 and 65 °C for several days initiates a reductive coupling of two equivalents of the adduct. This process is accompanied by the elimination of a molecule of bromine (Br₂), resulting in the formation of a novel dicationic species containing a P-P bond. ox.ac.uk The strong electron donation from the NHC to the phosphorus(III) center in the initial adduct is thought to weaken the P-Br bonds, facilitating this thermally induced reduction and coupling. rsc.org To date, this represents the first instance of a thermally induced reductive coupling of a main group element halide. ox.ac.uk
2 (IPr)PBr₃ [P₂(IPr)₂Br₃]Br + Br₂
This reaction pathway opens a new avenue for the synthesis of compounds with P-P bonds directly from a simple phosphorus trihalide precursor, without the need for an external chemical reducing agent.
The product of the NHC-induced reductive coupling, [P₂(IPr)₂Br₃]Br, is a crystalline solid that features a remarkable cationic moiety, [P₂(IPr)₂Br₃]⁺. ox.ac.uk In this cation, the two phosphorus atoms are linked by a covalent bond, and this P-P bond is further bridged by a bromine atom. ox.ac.uk This structural motif is a rare example of a halogen-bridged bond between two phosphorus atoms in a low oxidation state.
The structure of the [P₂(IPr)₂Br₃]⁺ cation has been authenticated through single-crystal X-ray diffraction. The core of the cation consists of a P-P unit symmetrically bridged by a bromine atom, with each phosphorus atom also bonded to a terminal bromine atom and an IPr carbene ligand.
Anion exchange reactions can be performed on the bromide salt. For instance, reaction with sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (Na[BArF₄]) yields the corresponding [BArF₄]⁻ salt, [P₂(IPr)₂Br₃][BArF₄], which can facilitate characterization and further reactivity studies. ox.ac.uk
| Selected Structural Parameters for a Related P-P Bridged Cation | |
| Bond | Length (Å) |
| P1–Br1 | 2.475(1) |
| P1–Br2 | 2.545(1) |
| P1–Br3 | 2.232(1) |
| P1–C1 | 1.872(2) |
| Angle | Degree (°) |
| Br1–P1–Br2 | 178.47(2) |
| Br1–P1–Br3 | 90.99(2) |
| Br2–P1–Br3 | 90.09(2) |
| Br3–P1–C1 | 102.64(5) |
Note: Data is for the (IPr)PBr₃ adduct, illustrating the geometry around the phosphorus center prior to coupling.
The isolation and characterization of this bromine-bridged species provide significant insight into the intermediate stages of reduction of phosphorus halides and the stabilization of low-valent main group element species by bulky ligands like NHCs.
The P-Br bonds in the bromine-bridged dication [P₂(IPr)₂Br₃]⁺ and its precursors are relatively weak, making them susceptible to cleavage. This reactivity can be harnessed to access even more reduced, low oxidation state phosphorus compounds. ox.ac.uk The use of mild reductants allows for the controlled removal of bromine atoms.
For example, the reaction of [P₂(IPr)₂Br₃]Br with one equivalent of tin(II) bromide (SnBr₂) results in a two-electron reduction, cleaving two P-Br bonds and affording the monocationic species [P₂(IPr)₂Br]⁺. ox.ac.ukrsc.org In this reaction, SnBr₂ is oxidized to SnBr₄. Further reduction is possible; reacting [P₂(IPr)₂Br₃]Br with a stronger reductant like tetrakis(dimethylamino)ethylene (B1198057) (TDAE) leads to the formation of the known radical cation [P₂(IPr)₂]•⁺. ox.ac.uk
These studies demonstrate that the relatively weak P-Br bonds in these NHC-stabilized compounds can be cleaved in a stepwise and predictable manner, providing a synthetic route to a range of low oxidation state phosphorus compounds in high yields. ox.ac.uk This methodology highlights the utility of PBr₃ as a precursor to fundamentally new types of phosphorus-containing molecules.
PBr₃ as a Lewis Acid and Lewis Base
This compound exhibits amphoteric behavior in the context of Lewis acid-base theory, meaning it can act as either an electron pair donor (Lewis base) or an electron pair acceptor (Lewis acid), depending on the reaction partner. This dual reactivity is a key feature of its chemistry.
The Lewis basicity of PBr₃ arises from the lone pair of electrons on the phosphorus atom. This lone pair can be donated to a suitable Lewis acid. A classic example is the reaction of PBr₃ with boron tribromide (BBr₃), a strong Lewis acid. In this reaction, PBr₃ acts as a Lewis base, donating its lone pair to the empty p-orbital of the boron atom to form a stable 1:1 adduct, Br₃B·PBr₃.
Conversely, PBr₃ can function as a Lewis acid. The phosphorus atom in PBr₃ is electron-deficient due to the inductive effect of the three electronegative bromine atoms. This makes the phosphorus atom electrophilic and capable of accepting an electron pair from a Lewis base. This behavior is observed in its reactions with amines, where the nitrogen atom of the amine donates its lone pair to the phosphorus atom of PBr₃. chemistrysteps.com Similarly, in its reaction with alcohols, the initial step involves the alcohol's oxygen atom acting as a Lewis base, attacking the electrophilic phosphorus atom. The ability of phosphorus to expand its octet, utilizing vacant d-orbitals, facilitates its role as a Lewis acid. The order of Lewis acidity among the phosphorus trihalides is generally considered to be PF₃ > PCl₃ > PBr₃ > PI₃, which correlates with the electronegativity of the halogen atoms. doubtnut.com The more electronegative halogens withdraw more electron density from the phosphorus atom, increasing its electrophilicity. doubtnut.comstackexchange.com
Comparative Studies with Other Halogenating Agents (e.g., SOCl₂, PCl₃)
This compound is a widely used reagent for converting alcohols to alkyl bromides, and its performance is often compared with other common halogenating agents like thionyl chloride (SOCl₂) and phosphorus trichloride (B1173362) (PCl₃), which convert alcohols to alkyl chlorides. masterorganicchemistry.comchadsprep.com
The primary application for these reagents in this context is the halogenation of primary and secondary alcohols. A key advantage of using PBr₃, PCl₃, or SOCl₂ over hydrohalic acids (HBr or HCl) is that they avoid the formation of carbocation intermediates. masterorganicchemistry.com Consequently, rearrangements of the carbon skeleton, which are common in reactions proceeding via carbocations, are typically not observed. masterorganicchemistry.com
The reactions of alcohols with PBr₃ and PCl₃, as well as SOCl₂ (often in the presence of a base like pyridine), generally proceed through an Sₙ2 mechanism. chemistrysteps.comchadsprep.com This mechanism involves the initial activation of the alcohol's hydroxyl group to form a good leaving group, followed by a backside attack by the halide ion (Br⁻ or Cl⁻). A significant consequence of the Sₙ2 pathway is the inversion of configuration at a chiral carbon center. chemistrysteps.commasterorganicchemistry.com
| Feature | PBr₃ | PCl₃ | SOCl₂ |
| Product | Alkyl bromide | Alkyl chloride | Alkyl chloride |
| Substrate | 1° and 2° alcohols | 1° and 2° alcohols | 1° and 2° alcohols |
| Mechanism | Sₙ2 | Sₙ2 | Sₙ2 (with pyridine), Sₙi (without pyridine) |
| Stereochemistry | Inversion | Inversion | Inversion (with pyridine), Retention (without pyridine) |
| Rearrangements | Avoided | Avoided | Avoided |
| Byproducts | H₃PO₃ | H₃PO₃ | SO₂ (g), HCl (g) |
While effective for primary and secondary alcohols, PBr₃ and PCl₃ are generally not suitable for converting tertiary alcohols to alkyl halides due to the steric hindrance at the tertiary carbon, which disfavors the Sₙ2 backside attack. chemistrysteps.com Hindered primary and secondary alcohols may also react sluggishly with PBr₃ and can sometimes lead to rearrangement products if reaction conditions promote carbocation formation. libretexts.orglibretexts.org
Thionyl chloride offers a practical advantage in that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the reaction to completion. masterorganicchemistry.com The stereochemical outcome of the reaction with SOCl₂ is notably dependent on the reaction conditions. In the presence of a non-nucleophilic base like pyridine, the reaction proceeds with inversion of configuration via a standard Sₙ2 mechanism. chemistrysteps.comlibretexts.org However, in the absence of a base, the reaction can proceed with retention of configuration through an Sₙi (internal nucleophilic substitution) mechanism. chadsprep.comlibretexts.org
Environmental and Safety Considerations in Pbr₃ Research and Application
Ecotoxicological Impact and Environmental Fate
The environmental impact of phosphorus tribromide (PBr₃) is largely dictated by its high reactivity with water. Upon release into the environment, it undergoes rapid hydrolysis, and its ecotoxicological effects are primarily associated with its breakdown products rather than the parent compound itself.
Hydrolysis Products and their Environmental Implications
This compound reacts readily, and often violently, with water and moisture in the air to produce phosphorous acid (H₃PO₃) and hydrogen bromide (HBr). nih.govsciencemadness.org
PBr₃ + 3H₂O → H₃PO₃ + 3HBr
The primary environmental implication of this reaction is the release of acidic compounds. Hydrogen bromide is a corrosive gas that dissolves in water to form hydrobromic acid, which can significantly lower the pH of affected water bodies. noaa.gov This acidification can be harmful to aquatic organisms. Similarly, phosphorous acid contributes to the increased acidity of the environment. The rapid hydrolysis means that PBr₃ itself is not expected to persist in the environment.
Aquatic Toxicity Studies (e.g., LC₅₀, EC₅₀ values)
Acute aquatic toxicity testing has been conducted to determine the effect of this compound on various aquatic species. These studies provide critical data points like the median lethal concentration (LC₅₀) and the median effective concentration (EC₅₀). The LC₅₀ is the concentration of a chemical that is lethal to 50% of a test population over a specified period, while the EC₅₀ is the concentration that causes a non-lethal effect (like immobilization) in 50% of the test population. chemsafetypro.com
For this compound, studies have determined a 96-hour LC₅₀ value of 71 mg/L for fathead minnows (Pimephales promelas). researchgate.net The same research identified a 48-hour EC₅₀ value for the water flea (Daphnia magna) at 22.6 mg/L. researchgate.net The No Observed Effect Concentration (NOEC), the highest concentration at which no adverse effects are observed, was 25 mg/L for fathead minnows and 6.25 mg/L for Daphnia magna.
Aquatic Toxicity of this compound
| Organism | Test Type | Duration | Value | Concentration (mg/L) | Source |
|---|---|---|---|---|---|
| Fathead Minnow (Pimephales promelas) | Acute Toxicity | 96 hours | LC₅₀ | 71 | researchgate.net |
| Daphnia magna (Water Flea) | Acute Toxicity | 48 hours | EC₅₀ | 22.6 | researchgate.net |
| Fathead Minnow (Pimephales promelas) | - | 96 hours | NOEC | 25 | |
| Daphnia magna (Water Flea) | - | 48 hours | NOEC | 6.25 |
Biodegradation and Persistence of Related Compounds
Due to its rapid hydrolysis, PBr₃ is non-persistent in aquatic environments. However, the broader class of organophosphorus compounds, which are structurally related, have been studied extensively for their environmental persistence and biodegradation. Many organophosphorus compounds, used as pesticides and flame retardants, are biodegradable. biotechrep.iroup.com
Hydrolysis, both chemical and enzymatic, is a primary degradation pathway for these related compounds. biotechrep.irnih.gov Microbial enzymes in soil and water play a key role in breaking down these chemicals, preventing their long-term accumulation. biotechrep.ir The persistence of these compounds varies widely depending on their specific chemical structure and environmental conditions, with half-lives in soil ranging from a few days to several months. oup.comcdc.gov While some organophosphate compounds can be recalcitrant to biodegradation, research has shown that bioremediation using microorganisms can be an effective strategy for decontamination. oup.comnih.gov
Occupational Health and Safety in PBr₃ Handling
Handling this compound in a research or industrial setting requires strict safety protocols due to its corrosive nature and its hazardous hydrolysis products.
Hazards Associated with Hydrolysis Products (HBr, Phosphine)
The reaction of PBr₃ with moisture produces highly hazardous byproducts.
Hydrogen Bromide (HBr): This is a toxic and corrosive gas that is immediately formed when PBr₃ is exposed to air. nj.govwikipedia.org Inhalation is a primary route of exposure and can cause severe irritation of the nose, throat, and lungs, resulting in symptoms such as coughing, wheezing, and shortness of breath. nj.gov Accidental high-concentration exposure can lead to serious respiratory conditions like chemical pneumonitis, and very high levels can be lethal.
Phosphine (B1218219) (PH₃): While not a direct product of hydrolysis, highly toxic phosphine gas can be generated under certain conditions. The phosphorous acid produced during hydrolysis can decompose to form phosphine at temperatures above 160°C. wikipedia.orgchemeurope.com This is a significant concern during reaction workups involving distillation. Additionally, phosphine may be produced during the combustion of PBr₃. nih.gov
Dermal and Inhalation Exposure Risks
Direct contact with and inhalation of this compound present significant health risks.
Dermal Exposure: PBr₃ is extremely corrosive to the skin. nj.gov Contact causes severe chemical burns, which may lead to the development of slow-healing ulcers. Research involving application to rabbit skin resulted in edema and necrosis of the treated area within minutes of exposure. researchgate.net Therefore, wearing appropriate personal protective equipment (PPE), including gloves and protective clothing, is essential. nj.govsdfine.com In case of contact, the affected skin must be flushed immediately and thoroughly with water for at least 15 minutes.
Inhalation Exposure: Inhaling PBr₃ fumes or vapors causes severe chemical burns to the entire respiratory tract. It is a respiratory irritant, and exposure can lead to ulceration of the nasal mucous membranes. nj.gov Adequate ventilation, such as working in a fume hood, is crucial to prevent exposure. sdfine.com In situations with a risk of overexposure, respiratory protection is required. sdfine.comharrellindustries.com
Safety Protocols and Risk Assessment in Laboratory and Industrial Settings
The handling of this compound (PBr₃) in both laboratory and industrial environments necessitates stringent safety protocols due to its corrosive and reactive nature. nj.gov Risk assessments underscore that PBr₃ is a corrosive chemical that can cause severe skin burns and eye damage upon contact. nj.govresearchgate.net Inhalation of its vapors can irritate the nose, throat, and lungs, leading to symptoms such as coughing, wheezing, and shortness of breath. nj.gov
Comprehensive safety measures are critical for minimizing exposure. nj.gov Engineering controls are the first line of defense, requiring that all work with PBr₃ be conducted in a certified ducted fume hood or a closed system to manage its vapors. uga.edutcichemicals.comfishersci.com Adequate general ventilation is also essential. fishersci.comchemos.de Facilities must be equipped with easily accessible eyewash stations and safety showers for immediate emergency use. uga.edufishersci.com
Personal Protective Equipment (PPE) is mandatory for anyone handling the compound. nj.gov This includes chemical safety goggles and, in some situations, a face shield to protect the eyes and face. tcichemicals.comnoaa.gov Impervious gloves and protective clothing are required to prevent skin contact. nj.govtcichemicals.com For respiratory protection, a NIOSH-approved supplied-air respirator with a full facepiece may be necessary, especially where the potential for overexposure exists or in emergency situations. nj.gov
Proper storage and handling procedures are also crucial. PBr₃ should be stored in a cool, dry, and well-ventilated area, protected from moisture as it reacts violently with water. nj.govfishersci.comwikipedia.org It should be kept in tightly closed containers, and storage in metal containers is to be avoided. uga.edu Incompatible materials that must be kept separate include acids, strong oxidizing agents, strong bases, alcohols, ammonia, and certain metals like sodium and potassium. uga.edufishersci.com
In case of a spill, the area should be evacuated. nj.gov Cleanup should not involve water; instead, dry absorbents should be used. echemi.com Contaminated materials may need to be treated as hazardous waste in accordance with local environmental regulations. nj.gov
| Safety Protocol | Description | Source Index |
|---|---|---|
| Engineering Controls | Work must be performed in a certified fume hood or closed system. Facilities must have eyewash stations and safety showers. | uga.edutcichemicals.comfishersci.com |
| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, impervious gloves, protective clothing, and NIOSH-approved respirators as needed. | nj.govtcichemicals.comnoaa.gov |
| Storage | Store in a cool, dry, well-ventilated area in tightly closed containers. Protect from moisture and water. | nj.govfishersci.comwikipedia.org |
| Handling | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Prevent inhalation of vapor or mist. | nj.govuga.edutcichemicals.com |
| Incompatibilities | Avoid contact with water, strong bases, sodium/sodium oxides, potassium, aluminum, ammonia, strong oxidizing agents, alcohols, and acids. | uga.edufishersci.com |
| Spill & Emergency | Evacuate the area. Do not use water for cleanup. Use dry, absorbent materials. Dispose of as hazardous waste. | nj.govechemi.com |
PBr₃ as a Fire Suppression Agent
This compound has been identified as a potent fire suppression agent and is marketed under the name PhostrEx. wikipedia.orgchemeurope.com Its effectiveness has led to its consideration as a potential replacement for Halon 1301, particularly in specialized applications like aircraft fire suppression systems. nih.govdtic.mil Research and testing have demonstrated that PBr₃ can be a highly effective fire extinguishant. dtic.mildtic.mil For instance, U.S. Air Force tests showed that a very small volume of PBr₃ (0.2 mL) was able to quench a 500,000 BTU/hr test burner, an amount several thousand times less than what is required for other Halon replacements. dtic.mildtic.mil
Efficacy as a Halon Replacement
Studies have shown that labile bromine compounds in general, and PBr₃ in particular, are more effective than Halon 1301 for extinguishing certain types of fires, such as those in aircraft engine nacelles and dry bays. dtic.mildtic.milresearchgate.net The high efficiency of PBr₃ means that fire suppression systems utilizing it could be smaller, weigh less, and require less mechanical complexity than current systems. dtic.mil One report indicated that on real-scale flames, PBr₃ demonstrated an effectiveness that was two orders of magnitude greater than that of Halon 1301. nih.gov This superior performance is a key driver in its evaluation as a next-generation fire suppressant. dtic.mildtic.mil
| Fire Suppressant | Relative Efficacy | Key Findings | Source Index |
|---|---|---|---|
| This compound (PBr₃) | Significantly higher than Halon 1301 | Demonstrated to be more effective for engine nacelle and dry-bay fires. A volume several thousand times smaller than other Halon replacements can be sufficient. | dtic.mildtic.mildtic.mil |
| Halon 1301 | Baseline for comparison | Effective, but subject to phase-out due to environmental concerns (ozone depletion). Less effective by volume compared to PBr₃ in specific tests. | dtic.milnist.gov |
Toxicity of PBr₃ and its Byproducts in Fire Suppression
A primary safety concern with the use of PBr₃ in fire suppression is the toxicity of the compound itself and its decomposition byproducts. dtic.mil PBr₃ reacts rapidly with moisture in the air to produce phosphonic acid (H₃PO₃) and hydrogen bromide (HBr) gas. researchgate.netechemi.comdtic.mil HBr is a corrosive and toxic gas that can cause severe irritation to the respiratory system. nj.govwikipedia.org
Inhalation of PBr₃ can severely irritate the nose, throat, and lungs. noaa.gov An accidental human exposure to PBr₃ and HBr resulted in immediate symptoms of a dry cough and throat congestion, which progressed to chemical pneumonitis over two weeks. dtic.mil Animal studies have been conducted to establish exposure limits. In a 28-day inhalation study with rats, the no-observable-adverse-effect level (NOAEL) was determined to be 0.1 mg/L. researchgate.netdtic.mil Direct contact with liquid PBr₃ is also hazardous; application to the skin of rabbits caused edema and necrosis within minutes. researchgate.netdtic.mil
The primary byproduct, HBr, is also highly toxic. Human inhalation of 1300 to 2000 ppm of HBr can be lethal within minutes, and lower concentrations (5 to 35 ppm) can cause nose and throat irritation. dtic.mil Risk assessments for PBr₃ as a fire suppressant often focus on the concentration of HBr produced. researchgate.netdtic.mil For example, a 10 cc cartridge of PBr₃ would form an estimated 25 g of HBr. researchgate.netechemi.com In a large, ventilated space like an aircraft hangar, the resulting HBr concentration would likely remain below the exposure limit, suggesting it can be used safely in unoccupied spaces like engine nacelles. researchgate.netdtic.mil
| Compound | Toxicity Profile | Key Data Points | Source Index |
|---|---|---|---|
| This compound (PBr₃) | Corrosive; causes severe skin/eye burns. Inhalation irritates the respiratory system. | Rat 28-day inhalation NOAEL: 0.1 mg/L. Causes skin necrosis on contact. | researchgate.netdtic.mil |
| Hydrogen Bromide (HBr) | Toxic and corrosive gas. Primary hazardous byproduct. | Lethal to humans at 1300-2000 ppm. Causes nose/throat irritation at 5-35 ppm. | dtic.mil |
| Phosphonic Acid (H₃PO₃) | Corrosive acid. Formed from hydrolysis of PBr₃. | No acute toxicity information is readily available in the provided context. | dtic.mil |
Environmental Impact in Fire Suppression Applications
From an environmental perspective, PBr₃ presents a significant advantage over traditional Halon agents. dtic.mil It has been determined to have neither ozone depletion potential (ODP) nor global warming potential (GWP). dtic.mildtic.milresearchgate.net This is because the compound is rapidly hydrolyzed in the troposphere, preventing it from reaching the stratosphere where ozone depletion occurs. dtic.mil
However, the introduction of PBr₃ and its byproducts into local environments, particularly aquatic ecosystems, is a concern. dtic.mil Independent toxicity studies have found that PBr₃ is not mutagenic. dtic.mildtic.mil Aquatic toxicity testing has been performed to quantify its potential impact. researchgate.netdtic.mil The 96-hour LC50 (lethal concentration for 50% of the test subjects) for fathead minnows was 71 mg/L, and the 48-hour EC50 (effective concentration for 50% of the test subjects) for Daphnia magna was 22.6 mg/L. researchgate.netdtic.mil While these studies suggest a degree of aquatic toxicity, risk assessments have concluded that PBr₃ is not toxic to aquatic organisms under expected exposure scenarios. dtic.mildtic.milresearchgate.net The rapid hydrolysis of PBr₃ in water into mild acids also constrains its direct toxicological impact in aquatic environments. dtic.mil
Future Directions and Emerging Research Areas for Phosphorus Tribromide
Catalytic Applications in Sustainable Chemistry
The utility of PBr₃ is expanding from a stoichiometric reagent to a catalyst in various organic transformations, a shift that aligns with the core tenets of sustainable chemistry. Catalytic processes are inherently more atom-economical and generate less waste compared to stoichiometric reactions.
Researchers are exploring the expansion of PBr₃'s catalytic activity to other transformations. Its Lewis acidic character allows it to activate various functional groups, opening possibilities for its use in a broader range of reactions. wikipedia.org The development of PBr₃-based catalytic systems for C-C bond formation and other complex molecular constructions represents a significant frontier in sustainable synthesis. researchgate.net Innovations in this field aim to create cleaner, more efficient chemical processes that reduce environmental impact. researchgate.net
Table 1: Comparison of Stoichiometric vs. Catalytic Use of PBr₃
| Feature | Stoichiometric Use (e.g., Alcohol Bromination) | Catalytic Use (e.g., Hell-Volhard-Zelinsky) |
|---|---|---|
| Reagent Quantity | Molar equivalent or excess required | Sub-stoichiometric (catalytic) amounts |
| Atom Economy | Lower, as P-containing byproduct is waste | Higher, as catalyst is regenerated |
| Waste Generation | Significant (e.g., H₃PO₃) | Minimized |
| Primary Role | Direct conversion of a functional group | Activation of a substrate for further reaction |
Integration with Flow Chemistry and Microreactor Technology
The highly exothermic and reactive nature of PBr₃ presents handling challenges in traditional batch reactors. Flow chemistry and microreactor technology offer a promising solution to mitigate these issues, enabling safer and more controlled reaction conditions. beilstein-journals.org
Microreactors provide superior heat and mass transfer compared to batch systems due to their high surface-area-to-volume ratio. beilstein-journals.orgrsc.org This allows for precise control over the temperature of rapid, exothermic reactions involving PBr₃, preventing thermal runaways and the formation of unwanted byproducts. The small reactor volume also enhances safety by minimizing the quantity of hazardous material present at any given time. beilstein-journals.org
The integration of PBr₃ chemistry into continuous flow processes allows for:
Enhanced Safety: Minimizing the volume of reactive intermediates and providing superior temperature control. beilstein-journals.org
Improved Yield and Selectivity: Precise control over reaction time (residence time), temperature, and mixing can lead to cleaner reactions with higher yields. nih.gov
Scalability: Reactions developed in microreactors can often be scaled up more easily and safely than batch processes. scispace.com
This technology is particularly well-suited for reactions involving unstable intermediates, where rapid quenching is necessary—a scenario where flow chemistry excels. nih.gov Future research will likely focus on developing optimized flow protocols for established PBr₃ reactions and exploring new transformations that are only feasible under the highly controlled conditions of a microreactor.
Advanced Computational Modeling for Reaction Prediction and Optimization
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of reactive molecules like PBr₃. Methods such as Density Functional Theory (DFT) and molecular dynamics simulations are providing unprecedented insights into reaction mechanisms, transition states, and potential energy surfaces. researchgate.netphyschemres.org
For PBr₃, computational models can be used to:
Elucidate Reaction Mechanisms: Detailing the step-by-step process of reactions, such as the Sₙ2 substitution in alcohol bromination, including the inversion of stereochemistry. researchgate.netmasterorganicchemistry.com
Predict Reactivity and Selectivity: Simulating how PBr₃ will interact with complex substrates to predict the likely outcome of a reaction, thereby reducing the need for extensive empirical screening.
Optimize Reaction Conditions: Calculating the energetic profiles of reactions under various conditions (temperature, solvent) to identify the most efficient pathways.
Recent studies have employed quantum chemical approaches to derive force fields for molecular dynamics simulations of phosphorus trihalides, allowing for the accurate prediction of their physical and reactive properties. physchemres.org This computational-first approach accelerates the discovery of new reactions and the optimization of existing ones, saving time and resources.
Table 2: Computational Data for Phosphorus Tribromide (PBr₃)
| Computational Method | Calculated Property | Value |
|---|---|---|
| B3LYP/6-31+G(d) | P-Br Bond Length | ~2.23 Å |
| B3LYP/6-31+G(d) | Br-P-Br Bond Angle | ~101.0° |
| HF/STO-3G | Vibrational Frequency (A1 Symm.) | 490 cm⁻¹ |
Note: Data is illustrative and derived from various computational chemistry databases and studies. nist.gov
Exploration of Novel PBr₃-mediated Transformations
While the conversion of alcohols and carboxylic acids remains the primary application of PBr₃, researchers are actively exploring its utility in novel synthetic transformations. wikipedia.orgchemistrysteps.com The unique reactivity of PBr₃ allows it to participate in a variety of reactions beyond simple halogenation.
Emerging areas of research include:
Synthesis of Organophosphorus Compounds: PBr₃ serves as a precursor for various phosphorus-containing compounds. For instance, it reacts with olefins under radical conditions to form β-bromoalkylphosphonous dibromides, which are valuable intermediates for synthesizing more complex organophosphorus molecules. chemicalbook.com
Dehydration and Aromatization Reactions: PBr₃ has been shown to induce the aromatization of certain cyclic systems, such as the conversion of 1-tetralone (B52770) derivatives into substituted naphthalenes. researchgate.net This demonstrates its potential as a dehydrating agent in specific contexts.
Lewis Acid-Base Adduct Formation: PBr₃ can act as a Lewis acid, forming stable adducts with Lewis bases like amines. wikipedia.orgchemicalbook.com The chemistry of these adducts is an area of growing interest, with potential applications in catalysis and materials science.
The discovery of such novel transformations expands the synthetic chemist's toolkit and highlights the versatility of this seemingly simple reagent.
Role in Green Chemistry Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of safer chemicals. This compound, despite its hazardous nature, can play a role in greener methodologies when used strategically.
Contributions of PBr₃ to green chemistry include:
High-Yield Reactions: PBr₃ often provides higher yields for the conversion of alcohols to alkyl bromides compared to hydrobromic acid. wikipedia.org High-yielding reactions are a cornerstone of green chemistry as they reduce waste.
Avoidance of Byproducts: In the conversion of primary and secondary alcohols, the Sₙ2 mechanism of the PBr₃ reaction avoids the carbocation rearrangements that can occur with hydrobromic acid, leading to cleaner products and fewer impurities. wikipedia.orgbyjus.com
Catalytic Applications: As discussed, using PBr₃ in catalytic amounts significantly improves its environmental profile by increasing atom economy and reducing waste. byjus.com
Integration with Flow Chemistry: The use of microreactors makes reactions with PBr₃ safer and more efficient, aligning with the green chemistry principle of designing for safety and energy efficiency. beilstein-journals.org
Future research will focus on developing greener solvents for PBr₃ reactions and designing processes that can recycle or repurpose the phosphorus-containing byproducts, further enhancing the sustainability of its use.
Q & A
Q. What are the standard laboratory synthesis methods for phosphorus tribromide, and what precautions are necessary during its preparation?
- Methodology : PBr₃ is synthesized by reacting red phosphorus with bromine in a controlled, anhydrous environment. The reaction is exothermic and requires gradual addition of bromine to phosphorus under inert conditions (e.g., nitrogen atmosphere) to prevent violent reactions. Distillation under reduced pressure is used to purify the product .
- Precautions : Use dry glassware to avoid hydrolysis (PBr₃ reacts violently with water to produce HBr gas ). Employ fume hoods, corrosion-resistant gloves, and eye protection due to its corrosive nature .
Q. What are the primary safety considerations when handling this compound in experimental settings?
- Methodology :
- Ventilation : Local exhaust ventilation is mandatory to prevent inhalation of vapors, which can cause respiratory irritation .
- Personal Protective Equipment (PPE) : Wear acid-resistant gloves, goggles, and lab coats. Use NIOSH-approved respirators if airborne exposure exceeds recommended limits .
- Emergency Protocols : Immediate decontamination with water showers and eye wash stations is critical upon contact .
Q. How is this compound used to convert alcohols to alkyl bromides, and what are common pitfalls in this reaction?
- Methodology : PBr₃ reacts with primary/secondary alcohols via an SN2 mechanism, where the hydroxyl group is replaced by bromine. The reaction is typically conducted in anhydrous diethyl ether or dichloromethane at 0–25°C .
- Pitfalls : Moisture contamination leads to side reactions (e.g., HBr release). Ensure stoichiometric control to avoid excess PBr₃, which can degrade sensitive substrates. Monitor reaction progress via TLC or GC-MS .
Advanced Research Questions
Q. How can reaction conditions be optimized for brominating sterically hindered alcohols using this compound?
- Methodology :
- Solvent Selection : Use polar aprotic solvents (e.g., THF) to enhance electrophilicity of the phosphorus center.
- Temperature Gradients : Gradual warming from −20°C to room temperature improves yields for hindered substrates.
- Additives : Catalytic amounts of DMF or pyridine can stabilize reactive intermediates and reduce side reactions .
Q. What analytical techniques are most effective for characterizing this compound and its reaction byproducts?
- Methodology :
- Spectroscopy : ³¹P NMR (chemical shifts between 20–30 ppm for PBr₃) and IR (P-Br stretches at ~550 cm⁻¹) confirm structural integrity .
- Chromatography : GC-MS or HPLC identifies volatile byproducts (e.g., HBr, phosphorous acid) .
- Elemental Analysis : Quantify bromine content via combustion analysis or X-ray fluorescence .
Q. How can researchers resolve contradictions in reported reaction yields involving this compound under varying conditions?
- Methodology :
- Systematic Variability Testing : Design experiments isolating variables (e.g., solvent polarity, temperature, moisture levels). Use statistical tools (ANOVA) to identify significant factors .
- Reproducibility Protocols : Adopt standardized reaction setups (e.g., Schlenk lines for anhydrous conditions) and report detailed procedural metadata .
- Cross-Validation : Compare results with alternative brominating agents (e.g., SOBr₂) to contextualize PBr₃’s efficiency .
Q. What are the ecological implications of this compound use, and how can its environmental impact be mitigated?
- Methodology :
- Waste Treatment : Neutralize residual PBr₃ with aqueous sodium bicarbonate to convert HBr into non-toxic salts. Avoid direct disposal into water systems .
- Ecotoxicity Assessment : While PBr₃ lacks comprehensive ecotoxicity data, its hydrolysis products (HBr, H₃PO₃) require containment due to aquatic toxicity .
Safety and Compliance
Q. What protocols should be followed for safe storage and disposal of this compound?
- Methodology :
- Storage : Keep in sealed, corrosion-resistant containers (e.g., glass with PTFE liners) under inert gas. Store in cool (<20°C), dry, ventilated areas away from oxidizers .
- Disposal : Treat with excess NaOH solution to hydrolyze residual PBr₃, followed by filtration to remove precipitated phosphates .
Experimental Design
Q. How can researchers design robust kinetic studies for this compound-mediated reactions?
- Methodology :
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time.
- Variable Control : Maintain strict anhydrous conditions and monitor temperature gradients with precision thermocouples .
- Data Modeling : Apply Arrhenius equations to derive activation parameters and identify rate-limiting steps .
Q. Citations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
